D-Erythrose 4-phosphate

Descripción

Historical Context and Discovery of D-Erythrose 4-phosphate

The parent sugar, D-erythrose, was first isolated from rhubarb in 1849 by the French pharmacist Louis Feux Joseph Garot. wikipedia.org However, the identification and characterization of its phosphorylated form, this compound, came much later with the elucidation of key metabolic routes. Its discovery is intrinsically linked to the mapping of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway.

Research throughout the mid-20th century, focused on understanding glucose metabolism and the biosynthesis of aromatic amino acids, led to the recognition of E4P's existence and function. A significant milestone was the chemical synthesis and characterization of this compound, which enabled researchers to use it as a substrate to identify and study the enzymes that utilize it. sigmaaldrich.comasm.org For instance, studies in Escherichia coli were crucial in demonstrating that E4P, along with phosphoenolpyruvate (B93156) (PEP), serves as a starting material for the synthesis of aromatic amino acids. asm.org The enzyme that catalyzes the condensation of E4P and PEP, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, was identified and characterized, solidifying the role of E4P as a committed precursor in this essential pathway. researchgate.netdrugbank.com

Physiological Significance of this compound as a Metabolic Intermediate

This compound is a critical metabolic intermediate due to its position at the intersection of several major biosynthetic pathways. umaryland.eduecmdb.ca Its primary significance lies in its role as a precursor for a variety of essential biomolecules.

Pentose Phosphate Pathway (PPP): E4P is a key intermediate in the non-oxidative phase of the pentose phosphate pathway. wikipedia.orgnih.gov In this pathway, the enzyme transaldolase catalyzes the transfer of a three-carbon unit from sedoheptulose (B1238255) 7-phosphate to glyceraldehyde 3-phosphate, yielding E4P and fructose (B13574) 6-phosphate. wikipedia.orgebi.ac.uk Conversely, the enzyme transketolase can use E4P and xylulose 5-phosphate to generate fructose 6-phosphate and glyceraldehyde 3-phosphate, thus linking the PPP with glycolysis. hmdb.canih.gov The PPP is vital for producing NADPH for reductive biosynthesis and for synthesizing nucleotide precursors. nih.gov

Aromatic Amino Acid Biosynthesis (Shikimate Pathway): Perhaps the most well-known role of E4P is as a starting substrate for the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.org This pathway is essential in bacteria, fungi, algae, and plants, but is absent in mammals, which must obtain these amino acids through their diet. wikipedia.org The first committed step of the shikimate pathway is the condensation of this compound and phosphoenolpyruvate (PEP), a reaction catalyzed by DAHP synthase, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.orgresearchgate.netontosight.ai This initiates a seven-step sequence that culminates in the production of chorismate, the common precursor for all three aromatic amino acids. researchgate.netwikipedia.org

Calvin Cycle: In photosynthetic organisms, E4P is an intermediate in the Calvin cycle, the metabolic pathway that converts carbon dioxide into glucose. ebi.ac.ukebi.ac.ukontosight.ai The enzyme fructose-bisphosphate aldolase (B8822740) catalyzes the reaction between E4P and dihydroxyacetone phosphate (DHAP) to form sedoheptulose 1,7-bisphosphate. wikipedia.orgebi.ac.uk This reaction is a crucial part of the regeneration phase of the cycle, helping to replenish the initial CO2 acceptor molecule.

Vitamin B6 Biosynthesis: this compound also serves as a precursor in the biosynthesis of Vitamin B6 (in its active form, pyridoxal (B1214274) 5'-phosphate or PLP) in certain organisms. wikipedia.orgsigmaaldrich.comebi.ac.uk It is a substrate in the DXP-dependent pathway for Vitamin B6 synthesis. ebi.ac.uk For example, in Plasmodium falciparum, the malaria parasite, E4P is used in an enzymatic complex for the de novo synthesis of this essential vitamin. sigmaaldrich.com

The table below summarizes the key metabolic pathways involving this compound.

| Metabolic Pathway | Key Enzyme(s) | Reactant(s) with E4P | Key Product(s) | Organism(s) |

| Pentose Phosphate Pathway | Transaldolase, Transketolase | Glyceraldehyde 3-phosphate, Xylulose 5-phosphate | Fructose 6-phosphate, Sedoheptulose 7-phosphate | Bacteria, Plants, Animals |

| Shikimate Pathway | DAHP synthase | Phosphoenolpyruvate (PEP) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Bacteria, Fungi, Plants |

| Calvin Cycle | Fructose-bisphosphate aldolase | Dihydroxyacetone phosphate (DHAP) | Sedoheptulose 1,7-bisphosphate | Photosynthetic Organisms |

| Vitamin B6 Biosynthesis | PLP synthase complex | - | Pyridoxal 5'-phosphate (PLP) | Certain Bacteria, Fungi, Plants |

The chemical properties of this compound are detailed in the table below.

| Property | Value |

| Chemical Formula | C4H9O7P wikipedia.org |

| Molar Mass | 200.084 g/mol wikipedia.org |

| CAS Number | 585-18-2 wikipedia.org |

| Class | Monosaccharide phosphate hmdb.cadrugbank.comumaryland.edu |

| Appearance | White to off-white powder sigmaaldrich.com |

| Solubility | Soluble in water sigmaaldrich.com |

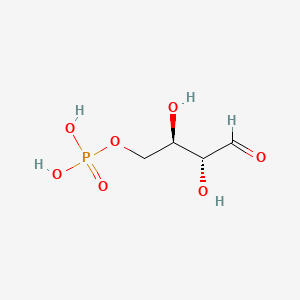

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHMDNPXVRFFGS-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Erythrose 4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

585-18-2 | |

| Record name | Erythrose, 4-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose 4-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythrose 4-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERYTHROSE 4-PHOSPHATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2156QF7O8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Erythrose 4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways Involving D Erythrose 4 Phosphate

The Pentose (B10789219) Phosphate (B84403) Pathway and D-Erythrose 4-phosphate Intermediacy

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. wikipedia.org Its primary functions are to generate NADPH, which is essential for reductive biosynthesis and combating oxidative stress, and to produce pentose sugars, including ribose 5-phosphate, a necessary precursor for nucleotide synthesis. wikipedia.orgfrontiersin.org this compound is a key intermediate in the non-oxidative phase of this pathway. wikipedia.org

Role in the Non-Oxidative Phase of the Pentose Phosphate Pathway

The non-oxidative phase of the pentose phosphate pathway is characterized by a series of reversible sugar interconversion reactions. This phase allows for the conversion of pentose phosphates back into glycolytic intermediates, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, or alternatively, can be run in reverse to generate more ribose 5-phosphate from these intermediates when nucleotide synthesis is in high demand. frontiersin.org this compound is produced and consumed within this network of reactions, linking the metabolism of three-, four-, five-, six-, and seven-carbon sugars. frontiersin.org

Transketolase and Transaldolase Reactions Involving this compound

Two key enzymes, transketolase and transaldolase, facilitate the reactions involving this compound in the non-oxidative PPP. nih.govpediaa.com

Transketolase: This enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. pediaa.comwikipedia.org In one key reaction, transketolase transfers a two-carbon unit from xylulose 5-phosphate to this compound. This reaction yields fructose 6-phosphate and glyceraldehyde 3-phosphate, both of which can enter the glycolytic pathway. frontiersin.orgwikipedia.org

Transaldolase: This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor, sedoheptulose (B1238255) 7-phosphate, to an aldose acceptor, glyceraldehyde 3-phosphate. pediaa.com This reaction produces this compound and fructose 6-phosphate. wikipedia.orgpediaa.com The reversibility of this reaction allows this compound to be formed when the cellular concentrations of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate are high. pediaa.com

| Enzyme | Substrates | Products | Pathway |

| Transketolase | Xylulose 5-phosphate + This compound | Fructose 6-phosphate + Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway |

| Transaldolase | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | This compound + Fructose 6-phosphate | Pentose Phosphate Pathway |

This compound in the Calvin Cycle

In photosynthetic organisms, this compound is also an intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation. wikipedia.orgconductscience.com The regeneration phase of the Calvin cycle involves a series of reactions that are similar to the non-oxidative pentose phosphate pathway, utilizing both transketolase and aldolase (B8822740) enzymes. mdpi.com Specifically, fructose-bisphosphate aldolase catalyzes the formation of sedoheptulose 1,7-bisphosphate from this compound and dihydroxyacetone phosphate. wikipedia.org This sedoheptulose 1,7-bisphosphate is then dephosphorylated and further processed to regenerate ribulose 1,5-bisphosphate, the initial CO2 acceptor of the cycle.

The Shikimate Pathway: this compound as a Precursor for Aromatic Amino Acid Biosynthesis

The shikimate pathway is a seven-step metabolic route used by many organisms to synthesize the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.orgrsc.org This pathway is absent in animals, making these amino acids essential dietary components for them. nih.govwikipedia.org The pathway's starting point is the condensation of this compound with another metabolite, phosphoenolpyruvate (B93156) (PEP). nih.govwikipedia.orgnih.gov

Condensation with Phosphoenolpyruvate via DAHP Synthase

The first committed step of the shikimate pathway is the condensation of this compound and phosphoenolpyruvate (PEP), which is derived from glycolysis. taylorandfrancis.comnih.gov This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. wikipedia.orgresearchgate.net The product of this reaction is DAHP, a seven-carbon sugar phosphate. nih.govwikipedia.org This step is a critical regulatory point, controlling the amount of carbon that enters the pathway. wikipedia.orgnih.gov

| Reactant 1 | Reactant 2 | Enzyme | Product |

| This compound | Phosphoenolpyruvate (PEP) | DAHP Synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

Downstream Production of Tyrosine, Phenylalanine, and Tryptophan

Following the initial condensation reaction, DAHP undergoes a series of six further enzymatic transformations to produce chorismate. nih.govnih.gov Chorismate is a crucial branch-point metabolite. nih.govrsc.org From chorismate, the pathway diverges into two main branches. One branch leads to the synthesis of tryptophan, while the other leads to the synthesis of phenylalanine and tyrosine via the intermediate prephenate. nih.govresearchgate.net Thus, this compound serves as an indispensable building block for all three proteinogenic aromatic amino acids and a vast array of other aromatic compounds essential for plant and microbial life, such as pigments, alkaloids, and hormones. nih.gov

This compound in Vitamin B6 Biosynthesis

This compound is a fundamental building block in the de novo synthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, particularly through the 1-deoxy-D-xylulose 5-phosphate (DXP)-dependent pathway found in many bacteria, including Escherichia coli. nih.govportlandpress.comnih.gov

In the DXP-dependent pathway for vitamin B6 biosynthesis, this compound serves as the starting substrate for one of the two main branches that ultimately converge to form the pyridoxine (B80251) 5'-phosphate (PNP) ring. portlandpress.comcore.ac.uk This branch begins with the oxidation of this compound. nih.govebi.ac.uk The pathway proceeds through several enzymatic steps to synthesize 4-phosphohydroxy-L-threonine (4-PHT), which then condenses with DXP from the other branch. core.ac.ukasm.orgdrugbank.com This condensation, catalyzed by PNP synthase (PdxJ), and the preceding reaction catalyzed by PdxA, are key steps in forming the vitamin B6 vitamer. nih.govcore.ac.uk The final active coenzyme, PLP, is then formed by the oxidation of PNP, a reaction catalyzed by PNP oxidase (PdxH). nih.gov

The initial and committing step in the utilization of this compound for vitamin B6 synthesis is its oxidation to 4-phosphoerythronate. nih.govwikipedia.org This reaction is catalyzed by the enzyme this compound dehydrogenase (E4PDH). ebi.ac.uknih.gov In E. coli, this enzyme is encoded by the gapB gene (also referred to as epd) and utilizes NAD+ as a cofactor. nih.govwikipedia.org

The reaction is as follows: this compound + NAD+ + H₂O ⇌ 4-phosphoerythronate + NADH + H+ wikipedia.org

Biochemical characterization of the E. coli E4PDH revealed it to be a heat-stable tetramer. nih.gov The product, 4-phosphoerythronate, is a crucial intermediate that is further metabolized in the pathway. nih.govnih.gov For instance, it is a substrate for 4-phosphoerythronate dehydrogenase (PdxB), the next enzyme in the sequence, which continues the conversion process towards the formation of 4-phosphohydroxy-L-threonine. nih.govasm.orgnih.gov While the NAD-dependent PdxB is found in organisms like E. coli, other bacteria such as Sinorhizobium meliloti utilize a flavin adenine (B156593) dinucleotide (FAD)-dependent dehydrogenase, termed PdxR, to catalyze the same reaction. asm.org

Novel Metabolic Routes Leading to this compound

While this compound is a well-established intermediate of the pentose phosphate pathway, recent research has uncovered alternative metabolic routes for its synthesis, particularly from the sugar alcohol erythritol (B158007).

In bacteria of the order Rhizobiales, including the zoonotic pathogen Brucella, erythritol is a preferred carbon source. pnas.orgnih.gov A novel pathway has been identified in these organisms that converts erythritol into this compound, thereby directly feeding into the pentose phosphate pathway. pnas.orgnih.govresearchgate.net This discovery revised the previous understanding that erythritol metabolism proceeded through dihydroxyacetone phosphate. pnas.orgnih.gov

The pathway involves an initial phosphorylation and oxidation of erythritol to produce L-3-tetrulose 4-phosphate. nih.govnih.gov Subsequently, a series of three unique isomerization reactions, catalyzed by newly characterized enzymes, converts L-3-tetrulose 4-phosphate into this compound. pnas.orgnih.gov

| Enzyme (New Name) | Previous Designation | Function |

| EryC | EryC | Tetrulose-4-phosphate racemase |

| EryH | TpiA2 | D-3-tetrulose-4-phosphate isomerase |

| EryI | RpiB | D-erythrose-4-phosphate isomerase |

This metabolic route is significant as it provides a direct link between erythritol catabolism and the central pentose phosphate pathway, bypassing the need for gluconeogenic enzymes like fructose-1,6-bisphosphatase for hexose (B10828440) monophosphate synthesis. pnas.orgnih.gov

Enzymatic modification of this compound itself can lead to the formation of other tetrose phosphates. In bovine liver, an enzyme known as D-erythrose-4-phosphate isomerase has been shown to catalyze both the isomerization and epimerization of this compound. portlandpress.comresearchgate.netnih.gov

Isomerization: The enzyme can convert this compound (an aldose) into D-erythrulose 4-phosphate (a ketose). portlandpress.comnih.gov Studies have indicated that this reaction involves an intramolecular transfer of hydrogen atoms. portlandpress.comnih.gov

Epimerization: The same enzyme can catalyze the epimerization at the C-2 position, converting this compound into its epimer, D-threose 4-phosphate. portlandpress.comnih.gov

These reactions expand the metabolic potential of tetrose phosphates within the cell, allowing for interconversion between different four-carbon sugar phosphate isomers.

Interconnections with Other Central Metabolic Pathways

This compound is strategically positioned at the crossroads of several major metabolic networks, acting as a critical link between carbohydrate metabolism and the biosynthesis of a diverse range of compounds.

Pentose Phosphate Pathway (PPP): This is the primary pathway for the synthesis and degradation of this compound. wikipedia.orgumaryland.edu In the non-oxidative phase of the PPP, the enzyme transaldolase catalyzes the reversible transfer of a three-carbon unit, forming erythrose 4-phosphate and fructose 6-phosphate from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate. wikipedia.orghmdb.ca Conversely, transketolase can use erythrose 4-phosphate and xylulose 5-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate. hmdb.ca

Shikimate Pathway: this compound is an essential precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants. wikipedia.orgcreative-proteomics.com In the first committed step of the shikimate pathway, this compound condenses with phosphoenolpyruvate (PEP) to form 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP). wikipedia.org This reaction is catalyzed by DAHP synthase.

Calvin Cycle: In photosynthetic organisms, this compound is an intermediate in the Calvin cycle, the pathway for carbon fixation. wikipedia.org Here, the enzyme fructose-bisphosphate aldolase catalyzes the formation of sedoheptulose 1,7-bisphosphate from this compound and dihydroxyacetone phosphate. wikipedia.org

Erythritol Biosynthesis: this compound is a key intermediate in the fermentative production of the sugar alcohol erythritol by various yeasts and fungi. researchgate.netsciencepublishinggroup.com In this pathway, this compound, derived from the pentose phosphate pathway, is dephosphorylated to erythrose, which is then reduced to erythritol by erythrose reductase. sciencepublishinggroup.com

Enzymology and Mechanistic Aspects of D Erythrose 4 Phosphate Transformations

Enzymes Catalyzing Reactions of D-Erythrose 4-phosphate

Several enzymes are responsible for the metabolic conversions of this compound. These enzymes exhibit distinct mechanisms and play vital roles in cellular metabolism.

Transketolase (EC 2.2.1.1)

Transketolase is a key enzyme in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. wikipedia.org It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. aklectures.comyoutube.com In one of its crucial reactions, transketolase uses D-xylulose 5-phosphate as the ketol donor and this compound as the acceptor, producing D-fructose 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.orgreactome.org This reaction provides a link between the pentose phosphate pathway and glycolysis. wikipedia.org The enzyme requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor to facilitate the transfer of the two-carbon unit. wikipedia.orgyoutube.com The enzyme from the bacterium Alcaligenes faecalis has been noted for its high activity with this compound as the acceptor substrate. enzyme-database.orgqmul.ac.ukgenome.jp

Table 1: Transketolase Reaction with this compound

| Substrates | Products | Cofactor |

|---|---|---|

| D-Xylulose 5-phosphate | D-Fructose 6-phosphate | Thiamine pyrophosphate (TPP) |

| This compound | Glyceraldehyde 3-phosphate |

Transaldolase (EC 2.2.1.2)

Transaldolase is another critical enzyme in the non-oxidative branch of the pentose phosphate pathway. creative-enzymes.com It catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor, sedoheptulose (B1238255) 7-phosphate, to an aldose acceptor, glyceraldehyde 3-phosphate. creative-enzymes.comqmul.ac.ukenzyme-database.orggenome.jp This reaction yields this compound and D-fructose 6-phosphate. qmul.ac.ukenzyme-database.orggenome.jpwikipedia.org By linking the pentose phosphate pathway with glycolysis, transaldolase plays a role in balancing the metabolic flux between these two pathways. creative-enzymes.comwikipedia.org Unlike transketolase, transaldolase does not require a thiamine pyrophosphate cofactor; instead, it forms a Schiff base intermediate with the substrate via a lysine (B10760008) residue in its active site. creative-enzymes.comaklectures.com

Table 2: Transaldolase Reaction Involving this compound

| Reactants | Products |

|---|---|

| Sedoheptulose 7-phosphate | This compound |

| Glyceraldehyde 3-phosphate | D-Fructose 6-phosphate |

DAHP Synthase (EC 2.5.1.54)

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase is the first enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in microorganisms, fungi, and plants. wikipedia.org This enzyme catalyzes the aldol-type condensation of phosphoenolpyruvate (B93156) (PEP) and this compound to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) and inorganic phosphate. wikipedia.orgnih.govnih.govqmul.ac.uk As the enzyme catalyzing the first committed step, DAHP synthase is a key point of regulation for the shikimate pathway, often subject to feedback inhibition by the aromatic amino acid end products. wikipedia.orgproteopedia.orgd-nb.info The enzyme requires a divalent metal ion for its activity. proteopedia.org

Table 3: DAHP Synthase Reaction

| Substrates | Products |

|---|---|

| Phosphoenolpyruvate (PEP) | 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) |

| This compound | Phosphate |

Erythrose-4-phosphate Dehydrogenase (EC 1.2.1.72)

Erythrose-4-phosphate dehydrogenase catalyzes the NAD+-dependent oxidation of this compound to 4-phospho-D-erythronate. expasy.orguniprot.org This enzyme is involved in the biosynthesis of the pyridoxal-5'-phosphate (PLP) cofactor, a form of vitamin B6, in organisms like Escherichia coli. expasy.orggenome.jp It was initially misidentified as a glyceraldehyde-3-phosphate dehydrogenase, but it was later confirmed that glyceraldehyde 3-phosphate is not its primary substrate. expasy.orggenome.jp

Table 4: Erythrose-4-phosphate Dehydrogenase Reaction

| Substrates | Products |

|---|---|

| This compound | 4-Phospho-D-erythronate |

| NAD+ | NADH |

| H₂O | 2 H+ |

Isomerases Involved in Erythritol (B158007) Conversion to this compound (EryC, TpiA2, RpiB)

In some bacteria, such as Brucella, erythritol can be metabolized and fed into the pentose phosphate pathway. nih.govnih.govresearchgate.net This conversion involves a series of isomerization reactions that ultimately produce this compound. nih.govnih.govresearchgate.net After initial phosphorylation and oxidation of erythritol to L-3-tetrulose-4-phosphate, three isomerases act sequentially:

EryC (tetrulose-4-phosphate racemase)

TpiA2 (D-3-tetrulose-4-phosphate isomerase)

RpiB (D-erythrose-4-phosphate isomerase)

Together, these enzymes convert L-3-tetrulose-4-phosphate into this compound, providing a unique pathway for the utilization of this four-carbon polyol. nih.govnih.gov

Mechanistic Studies of this compound Interconversions

The enzymes that transform this compound employ distinct and well-studied catalytic mechanisms.

Transketolase utilizes a thiamine pyrophosphate (TPP) cofactor. The reaction is initiated by the deprotonation of the thiazolium ring of TPP, forming a carbanion. wikipedia.org This carbanion attacks the carbonyl carbon of the ketose donor (e.g., xylulose 5-phosphate), leading to the cleavage of a two-carbon fragment which remains covalently bound to TPP as an α-β-dihydroxyethyl intermediate. wikipedia.org This intermediate then transfers the two-carbon unit to the aldose acceptor, this compound, to form a new ketose, and the TPP cofactor is regenerated. wikipedia.org

Transaldolase operates through a Schiff base mechanism. A lysine residue in the active site of the enzyme attacks the carbonyl group of the ketose substrate (e.g., sedoheptulose 7-phosphate) to form a protonated Schiff base. creative-enzymes.com This is followed by a retro-aldol cleavage, releasing this compound. The remaining three-carbon dihydroxyacetone unit is left covalently attached to the enzyme. creative-enzymes.comwikipedia.org This enzyme-intermediate then condenses with an aldose acceptor (glyceraldehyde 3-phosphate) to form a new ketose, which is then released upon hydrolysis of the Schiff base. creative-enzymes.comwikipedia.org

DAHP synthase catalyzes an aldol-type condensation. The proposed mechanism involves the nucleophilic attack of the C3 of phosphoenolpyruvate (PEP) on the carbonyl carbon of this compound. researchgate.net This reaction is facilitated by a divalent metal ion cofactor that helps to position the substrates correctly and activate a water molecule. proteopedia.orgnih.gov Pre-steady-state kinetic analyses have shown that product release is the rate-limiting step under physiological conditions for the E. coli enzyme. nih.gov The reaction proceeds through an ordered sequential mechanism where PEP binds first to the enzyme. nih.gov

Erythrose-4-phosphate dehydrogenase follows a typical dehydrogenase mechanism involving the transfer of a hydride ion from the aldehyde group of this compound to NAD+, forming NADH and the product, 4-phosphoerythronate.

The isomerases involved in the conversion of erythritol to this compound catalyze intramolecular rearrangements. While detailed mechanistic studies for each specific enzyme (EryC, TpiA2, RpiB) are ongoing, they are believed to proceed through enediol intermediates, similar to other sugar isomerases. researchgate.net

Stereochemical Considerations in this compound Metabolism

Stereochemistry is a critical aspect of the metabolism of this compound, as enzymes are highly specific for the three-dimensional arrangement of atoms in their substrates. This compound possesses two chiral centers, at carbon 2 and carbon 3, which gives rise to the possibility of multiple stereoisomers. The specific configuration of this compound is (2R, 3R).

The biological activity and metabolic fate of erythrose 4-phosphate are strictly dependent on its stereoisomeric form. Enzymes involved in pathways such as the pentose phosphate pathway and the shikimate pathway have active sites that are precisely shaped to bind and act upon the D-isomer specifically. The D- and L-isomers, for instance, have distinct biological functions, underscoring the importance of stereospecificity in metabolic regulation. researchgate.net

The relationship between the different stereoisomers can be categorized as follows:

Enantiomers : Stereoisomers that are non-superimposable mirror images. The enantiomer of this compound (2R, 3R) would be L-Erythrose 4-phosphate (2S, 3S).

Diastereomers : Stereoisomers that are not mirror images of each other. For this compound, the diastereomers are D-Threose 4-phosphate (2S, 3R) and L-Threose 4-phosphate (2R, 3S).

Enzymes can distinguish between these subtle structural differences. For example, transketolase, a key enzyme in the pentose phosphate pathway, specifically utilizes this compound as an acceptor substrate. It exhibits high specificity for the stereoconfiguration of the hydroxyl groups of its sugar substrates. For a ketose donor, the hydroxyl groups at C-3 and C-4 must be in the D-threo configuration to properly align within the active site for catalysis.

Structural Biology of this compound-Binding Enzymes

Crystallographic Analysis of Enzyme-D-Erythrose 4-phosphate Complexes

X-ray crystallography has been instrumental in revealing the three-dimensional structures of enzymes that bind this compound (E4P) or its derivatives, providing invaluable insights into their function.

One such enzyme is 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) , which catalyzes the condensation of E4P and phosphoenolpyruvate (PEP). The crystal structure of DAHPS from Thermotoga maritima has been determined in a "frozen" reaction complex containing E4P, PEP, and a cadmium ion (Cd²⁺) cofactor. nih.gov In this structure, the enzyme's active site is located at the C-terminal end of a (β/α)₈-barrel domain. nih.gov The analysis revealed that E4P was bound in a non-productive conformation, which has allowed researchers to propose the productive binding mode and refine the catalytic mechanism. nih.gov

Another key E4P-utilizing enzyme is transketolase (TKT) . The crystal structure of yeast transketolase has been solved in a complex with E4P. nih.gov This structural analysis identified the key amino acid residues involved in substrate recognition and binding. nih.gov The binding of E4P did not induce large conformational changes in the enzyme, suggesting a relatively rigid active site architecture. nih.gov

The structure of transaldolase B from E. coli, which uses E4P as a product/substrate, has also been determined at high resolution. nih.gov The enzyme forms a dimer, with each subunit consisting of a single eight-stranded α/β-barrel domain. This common structural fold, the α/β-barrel, is also found in DAHPS and other enzymes in the class I aldolase (B8822740) family, highlighting a conserved structural framework for catalyzing reactions involving sugar phosphates. nih.gov

The crystallographic data for erythronate-4-phosphate dehydrogenase from Pseudomonas aeruginosa, which acts on a product derived from E4P, shows a homodimeric enzyme where each subunit is composed of three distinct domains. ebi.ac.uk Interestingly, the two subunits in the crystal structure were found to bind different combinations of ligands (one with NAD⁺ and a phosphate ion, the other with NAD⁺ and L(+)-tartrate), revealing conformational flexibility in the active site.

Table 1: Crystallographic Data for E4P-Related Enzymes

| Enzyme | Organism | Resolution (Å) | Ligands in Structure | PDB Code |

|---|---|---|---|---|

| DAHPS | Thermotoga maritima | 2.2 | PEP, E4P, Cd²⁺ | 1N8F |

| Transketolase | Saccharomyces cerevisiae | - | E4P, TPP, Mg²⁺ | 1NGS |

| Transaldolase B | Escherichia coli | 1.87 | - | 1TOP |

| Erythronate-4-phosphate Dehydrogenase | Pseudomonas aeruginosa | 2.20 | NADH | 2GTE |

Investigation of Active Site Architecture and Catalytic Residues

The active sites of E4P-binding enzymes are intricately designed to facilitate substrate binding and catalysis. Structural and mutagenesis studies have identified key residues and their roles.

In transketolase , the entrance to the active site is lined with several conserved arginine, histidine, serine, and aspartate residues. wikipedia.org Specifically, residues Arg359, Arg528, His469, and Ser386 (yeast TKT numbering) form hydrogen bonds and salt bridges with the phosphate group of E4P, anchoring it in the correct position for the reaction. wikipedia.org The narrow substrate channel necessitates that substrates bind in a slightly extended conformation, and it prevents the donor and acceptor substrates from binding simultaneously. wikipedia.org Other conserved residues, such as His30, His263, and Asp477, are crucial for stabilizing the sugar's hydroxyl groups and participate in the proton transfers required for catalysis. wikipedia.org

For DAHP synthase , the active site is situated within a channel at the C-terminus of the (β/α)₈ barrel. proteopedia.org Catalysis requires a bivalent metal ion cofactor, which is coordinated by a conserved Cys-X-X-His motif. proteopedia.org This metal ion is essential for polarizing the substrate and stabilizing reaction intermediates.

In transaldolase B , a class I aldolase, the key catalytic residue is Lys132. nih.gov This lysine residue is located deep within the active-site cleft and functions by forming a covalent Schiff base intermediate with the ketose donor substrate. nih.gov This mechanism is a hallmark of class I aldolases and is fundamental to the C3 ketol unit transfer reaction.

Regulation of D Erythrose 4 Phosphate Metabolism

Transcriptional and Translational Regulation of D-Erythrose 4-phosphate-Related Enzymes

The concentration and availability of this compound (E4P) are intrinsically linked to the expression levels of the enzymes responsible for its synthesis and consumption. The primary enzymes governing E4P levels are transketolase and transaldolase in the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP), and 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase), which catalyzes the first committed step of the shikimate pathway. nih.govwikipedia.org The regulation of the genes encoding these enzymes is a critical control point for carbon flow.

In plants, the regulation of carbon entering the shikimate pathway is predominantly managed at the level of gene expression, rather than through post-translational modifications. nih.govwikipedia.org Studies on various plant species suggest that the expression of DAHP synthase is induced by factors that signal a heightened demand for aromatic amino acids or other secondary metabolites derived from the shikimate pathway. wikipedia.org For instance, recent research has identified several transcription factors that regulate the expression of genes encoding enzymes of the shikimate pathway in Arabidopsis and other plant species. researchgate.net

In microorganisms like Escherichia coli, the expression of the three DAHP synthase isoenzymes (encoded by aroF, aroG, and aroH) is also subject to transcriptional control, often repressed by the final products of the pathway: tyrosine, phenylalanine, and tryptophan, respectively. nih.gov This transcriptional repression complements the more immediate feedback inhibition mechanisms.

The expression of transketolase and transaldolase, which produce E4P, is also regulated. For example, starvation has been shown to decrease the activities of both transaldolase and transketolase in rat liver, suggesting that their expression is modulated by the nutritional state of the organism. nih.gov In some yeasts, ectopic integration of the native alleles for transketolase and transaldolase genes restored their activities to wild-type levels, demonstrating the direct link between gene expression and enzyme function. researchgate.net

Table 1: Key Enzymes in this compound Metabolism and their Regulation

| Enzyme | Pathway | Function | Known Transcriptional Regulators |

|---|---|---|---|

| Transketolase (TKT) | Pentose Phosphate Pathway | Produces E4P | Nutritional status (e.g., starvation) nih.gov |

| Transaldolase (TALDO) | Pentose Phosphate Pathway | Produces E4P | Nutritional status (e.g., starvation) nih.gov |

| DAHP synthase (DAHPS) | Shikimate Pathway | Consumes E4P | Aromatic amino acids (in microbes), various transcription factors (in plants) nih.govwikipedia.orgresearchgate.net |

Feedback Inhibition and Activation Mechanisms

Feedback inhibition is a specific form of allosteric regulation where the end product of a metabolic pathway binds to and inhibits an enzyme that functions early in the pathway. byjus.compressbooks.pub This creates a self-regulating system that prevents the wasteful overproduction of metabolites. The shikimate pathway provides a classic example of feedback inhibition centered on the consumption of E4P.

The enzyme DAHP synthase is the principal target of feedback inhibition by the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govfrontiersin.org When the cellular concentration of one or more of these amino acids is high, they bind to the allosteric sites on their corresponding DAHP synthase isoenzymes, reducing the enzyme's activity and thereby decreasing the condensation of E4P and PEP. wikipedia.org This effectively shuts down the pathway's input when its products are abundant.

| Organism | Enzyme | Feedback Inhibitor(s) |

| Escherichia coli | DAHP synthase (aroF) | Tyrosine nih.gov |

| Escherichia coli | DAHP synthase (aroG) | Phenylalanine nih.govwikipedia.org |

| Escherichia coli | DAHP synthase (aroH) | Tryptophan nih.gov |

| Clostridium spp. | DAHP synthase | Phenylalanine nih.gov |

| Thermotoga maritima | DAHP synthase | Tyrosine, Phenylalanine nih.gov |

While inhibition is the most common mechanism, activation also occurs. In Mycobacterium tuberculosis, the activity of chorismate mutase, an enzyme further down the shikimate pathway, is significantly activated by forming a complex with DAHP synthase. nih.gov This "inter-enzyme allostery" is itself regulated by feedback mechanisms. The binding of phenylalanine and tyrosine to the DAHP synthase causes the complex to dissociate, thus suppressing the activation of chorismate mutase. nih.gov This intricate network of interactions ensures that the entire pathway is regulated in a coordinated fashion.

Metabolic Channeling and this compound Availability

Metabolic channeling is a process where the intermediates of a metabolic pathway are passed directly from one enzyme's active site to the next. This can occur through the formation of multi-enzyme complexes or by enzymes being localized within specific cellular compartments. Channeling increases the efficiency of a pathway by preventing the loss of intermediates to competing reactions, protecting labile intermediates from degradation, and increasing the local concentration of substrates. researchgate.net

There is evidence to suggest that metabolic channeling plays a role in the shikimate pathway, thereby influencing the availability and flux of intermediates derived from E4P. In plants, some enzymes of the shikimate pathway are bifunctional or exist in complexes. For example, the arrangement of the two functional domains of the 3-dehydroquinate (B1236863) dehydratase/shikimate dehydrogenase (DHQ/SDH) enzyme in plants suggests that substrate channeling occurs. researchgate.netnih.gov This channeling would increase the effective concentration of the intermediate 3-dehydroquinate and control the metabolic flux through this part of the pathway. researchgate.net

By sequestering intermediates, channeling can effectively control the availability of E4P for the shikimate pathway. If the initial enzymes of the pathway are part of a complex, they can more efficiently capture E4P and PEP, directing carbon flow specifically towards the synthesis of aromatic compounds and preventing E4P from being utilized by other metabolic routes. researchgate.net This localized, high-efficiency processing is a key regulatory strategy for managing the fate of important metabolic branch-point compounds like this compound.

D Erythrose 4 Phosphate in Diverse Biological Systems

Microbial Metabolism of D-Erythrose 4-phosphate

In the microbial world, this compound is a pivotal node connecting carbohydrate metabolism with the synthesis of essential biomolecules. Its metabolism is particularly well-studied in bacteria and yeast, where it supports both anabolic and catabolic processes.

In the model bacterium Escherichia coli, this compound plays a vital role in two major metabolic pathways: the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway.

The pentose phosphate pathway (PPP) is a primary route for the synthesis of NADPH and the precursors for nucleotide biosynthesis. nih.gov this compound is an intermediate in the non-oxidative phase of the PPP. nih.gov It is formed, along with fructose (B13574) 6-phosphate, from sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate in a reaction catalyzed by the enzyme transaldolase. researchgate.net This reaction is reversible, allowing the cell to modulate the flow of carbon through the pathway based on its metabolic needs.

The second major role of E4P in E. coli is as a precursor for the biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) via the shikimate pathway. nih.govresearchgate.net The first committed step of this pathway is the condensation of this compound and phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). researchgate.netnih.gov This reaction is catalyzed by DAHP synthase. researchgate.net Due to its importance in producing essential amino acids, the shikimate pathway is a target for the development of herbicides and antimicrobial agents.

Metabolic engineering efforts in E. coli often focus on increasing the intracellular availability of this compound to enhance the production of shikimate and its derivatives, which are valuable precursors for pharmaceuticals like oseltamivir (B103847) (Tamiflu). vtt.fi Overexpression of the tktA gene, which encodes transketolase, has been shown to increase the supply of E4P, thereby boosting the flux towards the shikimate pathway. vtt.fi

Table 1: Key Enzymes in E. coli this compound Metabolism

| Enzyme | Pathway | Reaction | Gene |

| Transaldolase | Pentose Phosphate Pathway | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate ⇌ this compound + Fructose 6-phosphate | talA, talB |

| DAHP synthase | Shikimate Pathway | This compound + Phosphoenolpyruvate → 3-deoxy-D-arabino-heptulosonate-7-phosphate | aroG, aroF, aroH |

| D-Erythrose-4-phosphate Dehydrogenase | Vitamin B6 Biosynthesis | This compound → 4-Phosphoerythronate | epd (gapB) |

Pseudomonas aeruginosa, an opportunistic human pathogen, also utilizes this compound as a key metabolic intermediate. Similar to E. coli, it is involved in the pentose phosphate pathway and serves as a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and vitamin B6. umaryland.edu The biosynthetic pathway for aromatic amino acids in P. aeruginosa also begins with the condensation of E4P and phosphoenolpyruvate. The genes and enzymes involved in this pathway are crucial for the bacterium's growth and survival, particularly in nutrient-limited environments.

In yeast, particularly Saccharomyces cerevisiae, this compound is a central metabolite in the non-oxidative branch of the pentose phosphate pathway. nih.govhelsinki.fi This pathway is essential for producing NADPH, which is required for reductive biosynthesis and for combating oxidative stress. nih.gov E4P also serves as the precursor for the synthesis of aromatic amino acids, a pathway that is conserved between yeast and bacteria. vtt.fi The regulation of the PPP in yeast is critical for balancing the production of reducing power (NADPH) and the synthesis of precursors for nucleotides and amino acids. vtt.fi

In the pathogenic bacterium ** Acinetobacter baumannii **, this compound is a substrate for the enzyme D-erythrose-4-phosphate dehydrogenase (E4PDH). nih.gov This enzyme catalyzes the first step in the deoxyxylulose-5-phosphate (DXP)-dependent vitamin B6 biosynthetic pathway, converting E4P to 4-phosphoerythronate. nih.gov Interestingly, E4PDH in A. baumannii has been identified as a moonlighting protein, also functioning as a cell surface receptor for the human iron transport proteins transferrin and lactoferrin, thus playing a role in iron acquisition. nih.gov This dual functionality highlights the importance of E4P metabolism in the bacterium's pathogenesis.

The genus ** Brucella **, which includes several species that are pathogenic to mammals, exhibits a unique metabolic pathway involving this compound. These bacteria can utilize erythritol (B158007), a four-carbon sugar alcohol found in the reproductive tissues of their hosts, as a preferential carbon source. nih.govnih.govpnas.org Brucella possesses a specialized pathway that converts erythritol into this compound through the action of three novel isomerases. nih.govnih.govpnas.org This E4P then directly enters the pentose phosphate pathway, bypassing the need for the enzyme fructose-1,6-bisphosphatase, which is typically required for growth on four-carbon substrates. nih.govnih.govpnas.org This metabolic adaptation is thought to contribute to the tissue tropism and virulence of Brucella. nih.govnih.govpnas.org

Table 2: this compound Metabolism in Pathogenic Bacteria

| Organism | Key Enzyme/Pathway | Metabolic Role of this compound | Significance |

| Acinetobacter baumannii | D-Erythrose-4-phosphate Dehydrogenase (E4PDH) | Precursor for Vitamin B6 biosynthesis | Pathogenesis, Iron Acquisition |

| Brucella spp. | Erythritol catabolism pathway | Entry point into the Pentose Phosphate Pathway | Tissue Tropism, Virulence |

Plant Metabolism of this compound

In plants, this compound is a central metabolite in photosynthesis and is essential for the synthesis of a vast array of aromatic compounds.

This compound is a key intermediate in the Calvin-Benson cycle , the metabolic pathway responsible for carbon fixation in photosynthetic organisms. wikipedia.orgnih.gov Specifically, it is part of the regeneration phase of the cycle, where the initial CO2 acceptor, ribulose-1,5-bisphosphate (RuBP), is regenerated. In a series of reactions catalyzed by transketolase and aldolase (B8822740), E4P is involved in the interconversion of sugar phosphates of varying carbon lengths. eagri.org For instance, sedoheptulose-1,7-bisphosphate is formed from the condensation of dihydroxyacetone phosphate and this compound. wikipedia.org These reactions ultimately lead to the production of ribulose-5-phosphate, which is then phosphorylated to regenerate RuBP, allowing the cycle to continue.

Furthermore, the this compound produced in the chloroplast can be used as a precursor for the shikimate pathway, which also operates in plants. biorxiv.org This pathway leads to the synthesis of aromatic amino acids, which are not only essential for protein synthesis but also serve as precursors for a wide variety of secondary metabolites, including lignin, flavonoids, and alkaloids. nih.gov These compounds play crucial roles in plant growth, development, and defense. The shikimate pathway's entry point is the condensation of phosphoenolpyruvate (PEP) and D-erythrose-4-phosphate. nih.gov

Biosynthesis of Plant Secondary Metabolites

This compound is a critical metabolic intermediate that serves as a primary building block in the biosynthesis of a vast array of plant secondary metabolites. Its principal role is as a direct precursor in the shikimate pathway, a seven-step metabolic route essential for the synthesis of aromatic amino acids in plants, bacteria, fungi, and algae, but absent in animals. wikipedia.orgnih.govresearchgate.net This pathway channels carbon from central metabolism, specifically from glycolysis and the pentose phosphate pathway, into the production of chorismate. nih.gov

The entry point of the shikimate pathway involves the condensation of this compound with phosphoenolpyruvate (PEP). wikipedia.orgnih.gov This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, yielding DAHP. wikipedia.orgwikipedia.orgcreative-proteomics.comfrontiersin.org Chorismate, the end product of the shikimate pathway, is a pivotal branch-point metabolite. It serves as the common precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govanalysisforge.com

These aromatic amino acids are not only fundamental components of protein synthesis but also act as precursors for a multitude of secondary metabolites that are crucial for plant survival, defense, and interaction with the environment. taylorandfrancis.com For instance, phenylalanine is the precursor for the phenylpropanoid pathway, which generates compounds like flavonoids, coumarins, tannins, and lignin. taylorandfrancis.com Lignin provides structural support to the plant, while flavonoids and other phenolics act as pigments, antioxidants, and defense compounds against pathogens and UV radiation. taylorandfrancis.com It is estimated that in plants, more than 30% of all carbon fixed through photosynthesis is directed through the shikimate pathway, underscoring the significance of this compound in plant metabolism. frontiersin.org

| Precursor Compound | Pathway | Key Secondary Metabolites Derived |

| This compound + Phosphoenolpyruvate | Shikimate Pathway | Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) wikipedia.org |

| Phenylalanine | Phenylpropanoid Pathway | Flavonoids, Lignin, Tannins, Coumarins taylorandfrancis.com |

| Tryptophan | Various | Auxins (plant hormones), Phytoalexins (antimicrobial compounds) |

| Tyrosine | Various | Alkaloids, Betalains (pigments), Tocopherols (Vitamin E) |

This compound in Animal Metabolism (e.g., Human, Mouse, Bovine Liver)

In animal systems, including humans, mice, and cattle, this compound is a key intermediate in the non-oxidative phase of the pentose phosphate pathway (PPP). creative-proteomics.comanalysisforge.com Unlike in plants, the shikimate pathway is absent in animals; therefore, aromatic amino acids are essential nutrients that must be obtained from the diet. wikipedia.orgnih.gov The primary role of this compound in animal metabolism is to provide a flexible link for carbon atom exchange between the PPP and glycolysis. nih.gov Research on bovine liver enzyme preparations has been instrumental in investigating the mechanisms of isomerization and epimerization of this compound, elucidating its metabolic transformations within the PPP. nih.govresearchgate.net

Pentose Phosphate Pathway in Animal Systems

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis and occurs in the cytosol of animal cells. nih.govfrontiersin.org It has two main branches: the oxidative phase, which generates NADPH and ribose-5-phosphate, and the non-oxidative phase, which involves the interconversion of sugar phosphates. nih.govfrontiersin.org this compound is exclusively an intermediate of the reversible, non-oxidative phase. differencebetween.com

The non-oxidative PPP is characterized by a series of carbon-shuffling reactions catalyzed by two key enzymes: transketolase and transaldolase. differencebetween.comkhanacademy.org These enzymes create a metabolic bridge between the PPP and glycolysis, allowing the cell to adapt to varying metabolic needs. differencebetween.com

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, producing this compound and fructose 6-phosphate. wikipedia.orgdifferencebetween.com

Transketolase can utilize this compound as a substrate. It transfers a two-carbon unit from xylulose 5-phosphate to this compound, yielding fructose 6-phosphate and glyceraldehyde 3-phosphate. frontiersin.orgreactome.org

Through these reversible reactions, the intermediates of the PPP, including this compound, can be converted into glycolytic intermediates (fructose 6-phosphate and glyceraldehyde 3-phosphate) when the cell's primary need is NADPH production. Conversely, if the demand for nucleotide synthesis is high, these glycolytic intermediates can be channeled into the PPP to generate more ribose-5-phosphate. nih.gov

| Enzyme | Substrates | Products | Carbon Unit Transferred |

| Transaldolase | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | This compound + Fructose 6-phosphate | 3-Carbon differencebetween.comechemi.com |

| Transketolase | This compound + Xylulose 5-phosphate | Fructose 6-phosphate + Glyceraldehyde 3-phosphate | 2-Carbon reactome.orgechemi.com |

Implications in Metabolic Disorders (e.g., Glucose-6-phosphate dehydrogenase deficiency)

Glucose-6-phosphate dehydrogenase (G6PD) deficiency is the most common enzyme deficiency in humans, affecting an estimated 400 million people worldwide. wikipedia.orgmedscape.com It is an X-linked inherited disorder caused by mutations in the G6PD gene, which results in a defective G6PD enzyme. wikipedia.orgmsdmanuals.com This enzyme catalyzes the first and rate-limiting step of the oxidative phase of the pentose phosphate pathway. khanacademy.org

The primary function of the oxidative PPP in red blood cells is to produce NADPH. uomus.edu.iq NADPH is essential for maintaining a sufficient pool of reduced glutathione, which is a critical antioxidant that protects cells from damage by reactive oxygen species. uomus.edu.iqyoutube.com In G6PD deficiency, impaired NADPH production leaves red blood cells vulnerable to oxidative stress from certain drugs, infections, or foods like fava beans. kidshealth.orgclevelandclinic.org This oxidative stress can lead to the premature destruction of red blood cells (hemolysis), resulting in hemolytic anemia. wikipedia.orgclevelandclinic.org

| Condition | Deficient Enzyme | Primary Metabolic Consequence | Clinical Manifestation |

| G6PD Deficiency | Glucose-6-phosphate dehydrogenase | Reduced NADPH production in the oxidative PPP uomus.edu.iq | Hemolytic anemia upon exposure to oxidative triggers wikipedia.orgkidshealth.org |

| Impaired ability to detoxify reactive oxygen species uomus.edu.iq | Jaundice, dark urine, fatigue, shortness of breath medscape.comclevelandclinic.org | ||

| Disruption of overall PPP flux, affecting non-oxidative intermediates | Symptoms are typically absent until an oxidative stress event occurs medscape.com |

Analytical and Methodological Approaches for D Erythrose 4 Phosphate Research

Chromatographic Techniques for D-Erythrose 4-phosphate Detection and Quantification

Chromatographic methods are central to the analysis of this compound, providing the necessary separation from a complex mixture of other metabolites. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile molecules like sugar phosphates, including this compound, a derivatization step is necessary to increase their volatility. A common method involves the creation of aldonitrile propionate (B1217596) derivatives. nih.gov This chemical modification allows the sugar phosphates to be vaporized and separated on a GC column.

The separation is typically achieved using a mid-polar GC column, which provides good resolution for the intermediates of the pentose (B10789219) phosphate (B84403) pathway. Following separation, the eluting compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For quantification, isotope dilution mass spectrometry (IDMS) is often employed, where a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled E4P) is added to the sample. nih.gov This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. GC-MS has been successfully applied to measure even low-concentration intermediates like this compound in biological samples.

| Parameter | Description | Reference |

| Derivatization | Aldonitrile propionate | nih.gov |

| GC Column | Mid-polar (e.g., 50% phenyl 50% dimethyl polysiloxane) | |

| Quantification | Isotope Dilution Mass Spectrometry (IDMS) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of phosphorylated metabolites like this compound directly from biological extracts, often without the need for derivatization. researchgate.net The high polarity and hydrophilic nature of sugar phosphates present a challenge for traditional reversed-phase chromatography. researchgate.net Therefore, alternative chromatographic techniques are employed.

Hydrophilic interaction liquid chromatography (HILIC) and ion-exchange chromatography are well-suited for retaining and separating these polar compounds. huji.ac.il HILIC, in particular, has proven effective for the analysis of central carbon metabolism intermediates. The separation is followed by detection using tandem mass spectrometry (MS/MS), which provides excellent selectivity and sensitivity. huji.ac.il In MS/MS, a specific parent ion corresponding to this compound is selected and fragmented, and a resulting characteristic fragment ion is monitored for quantification. This technique, often referred to as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio, enabling the detection of very low abundance metabolites. The sensitivity of LC-MS/MS methods can be in the femtomole to low picomole range, making it possible to quantify this compound in various biological samples, from microbial cells to animal tissues. huji.ac.il

| Chromatography Mode | Advantages | Reference |

| Hydrophilic Interaction (HILIC) | Good retention of polar compounds | |

| Ion-Exchange (IEC) | Effective for charged molecules like sugar phosphates | huji.ac.il |

| Detection Method | Tandem Mass Spectrometry (MS/MS) | huji.ac.il |

| Sensitivity | Femtomole to low picomole range | huji.ac.il |

Spectrophotometric and Enzymatic Assays for this compound and Related Enzyme Activities

Spectrophotometric and enzymatic assays offer a more targeted approach to quantifying this compound or the activity of enzymes that produce or consume it. These methods are often based on the specific conversion of the analyte by an enzyme, leading to a change in absorbance or fluorescence that can be measured.

An enzymatic method for the analysis of this compound has been developed that utilizes the enzyme transketolase. In this assay, transketolase catalyzes the reaction between this compound and a suitable co-substrate, leading to the formation of products that can be coupled to a subsequent reaction that produces a detectable change in absorbance.

Furthermore, the activity of enzymes involved in this compound metabolism can be determined using coupled spectrophotometric assays. For example, the activity of 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, an enzyme in the isoprenoid biosynthesis pathway that uses a derivative of erythrose, can be measured by spectrophotometrically determining the rate of adenosine (B11128) 5'-diphosphate (ADP) formation. oregonstate.edu This is achieved by coupling the reaction to pyruvate (B1213749) kinase and L-lactate dehydrogenase, where the oxidation of NADH to NAD+ is monitored as a decrease in absorbance at 340 nm. oregonstate.edu These types of assays are valuable for functional characterization of enzymes and for screening potential inhibitors. oregonstate.edu

Isotopic Labeling and Tracing Studies for this compound Metabolism

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound and to quantify metabolic fluxes through pathways where it is an intermediate. researchgate.net This approach involves supplying cells or organisms with a substrate enriched with a stable isotope, such as ¹³C or ²H. scripps.edu The labeled atoms are incorporated into downstream metabolites, and the pattern and extent of labeling can be analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netscripps.edu

For instance, by growing cells on ¹³C-labeled glucose, the distribution of the ¹³C label in this compound and its downstream products, such as aromatic amino acids, can be determined. wikipedia.org This information provides insights into the activity of the pentose phosphate pathway and the shikimate pathway. The labeling patterns in amino acids like phenylalanine and tyrosine, which are synthesized from this compound and phosphoenolpyruvate (B93156), can be used to retro-biosynthetically reconstruct the isotopomer composition of this compound. wikipedia.org

Moreover, stable isotope-labeled this compound can be used as an internal standard for accurate quantification in mass spectrometry-based methods, a technique known as isotope dilution analysis. researchgate.net The use of ¹³C-labeled cell extracts as internal standards can improve data quality and eliminate the need for recovery checks for each metabolite.

| Isotope | Application | Analytical Technique | Reference |

| ¹³C | Metabolic flux analysis, pathway tracing | GC-MS, LC-MS/MS, NMR | wikipedia.orgwikipedia.orgnih.gov |

| ¹³C | Internal standard for quantification | GC-MS, LC-MS/MS | researchgate.net |

| ²H | Metabolic tracing | NMR | scripps.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules in solution. While challenging for low-concentration metabolites, NMR can be a powerful tool for studying this compound, particularly when combined with isotopic labeling.

¹H, ¹³C, and ³¹P NMR are the most relevant nuclei for studying this compound. ³¹P NMR is particularly advantageous due to the 100% natural abundance of the ³¹P isotope and its high sensitivity, making it well-suited for the analysis of phosphorylated compounds. utsouthwestern.edu The chemical shift of the phosphorus nucleus is sensitive to its local chemical environment, allowing for the identification and quantification of different phosphate-containing metabolites in a mixture. nih.gov

¹³C NMR, especially when coupled with ¹³C-labeling, can be used to trace the flow of carbon atoms through metabolic pathways involving this compound. By analyzing the ¹³C-¹³C coupling patterns in downstream metabolites, it is possible to deduce the metabolic pathways that were active. While direct detection of the low-concentration this compound in complex biological mixtures by NMR is difficult, its metabolic flux can be inferred from the labeling patterns of more abundant downstream products. Computer simulations of metabolic pathways can be used in conjunction with NMR data to interpret the complex transformations and quantify the concentrations of various intermediates.

Future Research Directions for D Erythrose 4 Phosphate

Elucidation of Uncharacterized D-Erythrose 4-phosphate-Dependent Pathways

While this compound is a well-established intermediate in the pentose (B10789219) phosphate (B84403) pathway and the shikimate pathway, there is growing evidence of its involvement in other, less characterized metabolic routes. wikipedia.org A significant area of future research will be the discovery and characterization of these novel pathways. For instance, recent studies have identified a new pathway in Brucella where erythritol (B158007) metabolism feeds into the pentose phosphate pathway exclusively via this compound. nih.gov This pathway involves three previously unknown isomerization reactions. nih.gov The elucidation of such pathways in various organisms could reveal new metabolic capabilities and potential targets for antimicrobial agents or metabolic engineering. Research in this area will likely involve a combination of comparative genomics, transcriptomics, and metabolomics to identify putative genes and pathways, followed by biochemical characterization of the involved enzymes.

Advanced Structural and Kinetic Studies of this compound-Interacting Enzymes

A thorough understanding of the enzymes that produce and consume this compound is critical for comprehending its metabolic significance. Future research will focus on detailed structural and kinetic analyses of these enzymes to reveal the molecular basis of their substrate specificity, catalytic mechanisms, and regulation. Key enzymes of interest include transketolase, transaldolase, D-erythrose-4-phosphate dehydrogenase, and DAHP synthase. wikipedia.orgwikipedia.org Advanced techniques such as cryo-electron microscopy (cryo-EM) and time-resolved crystallography will be instrumental in capturing dynamic conformational changes during catalysis. Furthermore, detailed kinetic studies can unravel the regulatory mechanisms that control the flux of E4P through different metabolic branches. For example, studies on 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) have shown its ability to use E4P as an acceptor substrate, highlighting a transketolase-like activity. nih.gov

Systems Biology Approaches to this compound Metabolic Networks

To fully appreciate the role of this compound in cellular metabolism, it is essential to consider the broader network of interconnected pathways. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for this purpose. researchcorridor.orgnih.gov Future research will increasingly employ multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to construct and validate genome-scale metabolic models. nih.govoup.com These models can be used to simulate metabolic fluxes and predict how perturbations in E4P metabolism affect the entire cellular system. nih.gov Such an approach can help identify key regulatory nodes and potential targets for metabolic engineering to enhance the production of valuable aromatic compounds derived from the shikimate pathway.

Development of Novel Analytical Technologies for in vivo this compound Sensing

A major challenge in studying the metabolism of this compound is the ability to measure its concentration and flux in real-time within living cells. Current methods often rely on the extraction of metabolites, which does not capture the dynamic nature of metabolic regulation. A key area for future research is the development of novel analytical technologies for in vivo sensing of E4P. This could include the engineering of genetically encoded biosensors based on fluorescence resonance energy transfer (FRET). nih.govnih.govresearchgate.net Such sensors would allow for the non-invasive, real-time monitoring of intracellular E4P levels, providing unprecedented insights into its metabolic dynamics in response to various stimuli and genetic modifications.

Exploration of this compound in Emerging Biological Contexts and Organisms

Research on this compound has traditionally focused on its role in central metabolism in well-studied model organisms. However, its importance in a wider range of biological contexts and organisms is an emerging area of investigation. For example, the discovery of a unique E4P-centric pathway in the pathogen Brucella highlights its potential significance in host-pathogen interactions and virulence. nih.gov Future studies should explore the role of E4P metabolism in diverse microorganisms, including those from extreme environments, to uncover novel metabolic adaptations. Furthermore, investigating the role of E4P in the context of human metabolic disorders, such as glucose-6-phosphate dehydrogenase deficiency, could provide new insights into disease pathophysiology.

Q & A

Basic Research Questions

Q. What are the standard methods for quantifying D-erythrose 4-phosphate in metabolic flux analysis?

- Methodological Answer : The phenol-sulfuric acid colorimetric assay is widely used for quantifying phosphorylated sugars like this compound. This method involves reacting the sugar with phenol and concentrated sulfuric acid to produce a stable orange-yellow chromophore, measurable at 490 nm. Calibration curves with known concentrations ensure accuracy, and the method is compatible with chromatographic separations for complex mixtures . For cell lysates, coupling with enzymatic assays (e.g., transketolase activity) can improve specificity .

Q. What is the role of this compound in the pentose phosphate pathway (PPP)?

- Methodological Answer : this compound is a critical intermediate in the non-oxidative phase of the PPP. It combines with fructose 6-phosphate via transketolase to generate sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate, balancing nucleotide precursor synthesis (e.g., ribose 5-phosphate) and NADPH production. Researchers often use isotopic labeling (e.g., ¹³C-glucose) with mass spectrometry to track its flux in microbial or plant systems .

Q. How can researchers isolate this compound from biological samples?

- Methodological Answer : Isolation typically involves cold methanol extraction to quench metabolic activity, followed by anion-exchange chromatography (e.g., DEAE-Sephadex) to separate phosphorylated intermediates. NMR spectroscopy (e.g., ³¹P-NMR) confirms purity, as the compound exists in equilibrium between monomeric and dimeric forms in aqueous solutions .

Advanced Research Questions

Q. How can conflicting data on this compound’s regulatory role in glycolysis be resolved?

- Methodological Answer : Contradictions arise from differences in model organisms (e.g., E. coli vs. mammalian cells) and assay conditions. To address this, researchers should:

- Use genetic knockouts (e.g., transketolase-deficient strains) to isolate PPP-gluconeogenesis crosstalk.

- Employ dynamic ¹³C metabolic flux analysis (MFA) under varying redox states .

- Validate findings with in vitro reconstitution of pathways using purified enzymes .

Q. What experimental designs are optimal for studying this compound’s role in microbial aromatic amino acid biosynthesis?

- Methodological Answer :

- Step 1 : Construct a shikimate pathway knockout strain (e.g., aroE⁻ in Brucella) and supplement with exogenous this compound to assess growth rescue .

- Step 2 : Use CRISPR-interference (CRISPRi) to downregulate erythritol catabolism genes, linking erythritol uptake to this compound availability .

- Step 3 : Quantify pathway intermediates via LC-MS/MS paired with kinetic modeling to identify rate-limiting steps .

Q. How does this compound influence transketolase enzyme specificity in metabolic engineering?

- Methodological Answer : Transketolase (TK) substrate specificity is studied via:

- Crystallography : Compare active-site residues in TK homologs (e.g., E. coli TK vs. human TKTL1) to identify binding motifs for this compound .

- Directed Evolution : Screen TK mutants for enhanced activity toward non-native substrates (e.g., this compound analogs) using high-throughput colorimetric assays .

- Molecular Dynamics (MD) Simulations : Model substrate-enzyme interactions to predict catalytic efficiency under varying pH and ionic conditions .

Methodological Challenges and Solutions

Q. Why does this compound exhibit instability in solution, and how can this be mitigated?

- Answer : The compound forms cyclic hemiacetals in aqueous solutions, leading to equilibrium between monomeric and dimeric states. Stabilization strategies include:

- Storing as the cyclohexylammonium salt of its dimethyl acetal derivative, which hydrolyzes to the active form when needed .

- Using buffered solutions (pH 6.5–7.5) with antioxidants (e.g., DTT) to prevent oxidation .

Q. What are the pitfalls in interpreting this compound’s role in cancer metabolism studies?

- Answer : The Warburg effect complicates PPP flux interpretations. To disentangle roles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro